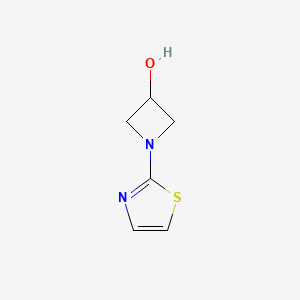

1-(Thiazol-2-yl)azetidin-3-ol

Description

Contextualization within Nitrogen and Sulfur Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital field of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. researchgate.net Nitrogen- and sulfur-containing heterocycles are a prominent class within this domain, forming the structural core of numerous natural products, pharmaceuticals, agrochemicals, and functional materials. researchgate.netopenmedicinalchemistryjournal.com The presence of nitrogen and sulfur heteroatoms imparts unique physicochemical properties to these molecules, distinguishing them from their carbocyclic counterparts. openmedicinalchemistryjournal.comscispace.com

These properties, such as electron distribution, aromaticity, and the ability to participate in hydrogen bonding, are crucial for molecular recognition and interaction with biological targets. scispace.comopenmedicinalchemistryjournal.com Nitrogen-sulfur heterocycles are of particular interest to medicinal chemists due to their exceptional bioactivity. openmedicinalchemistryjournal.comscispace.com The structural diversity and the capacity for chemical modification of these rings allow for the fine-tuning of pharmacological profiles, leading to the development of new therapeutic agents with improved efficacy, selectivity, and reduced toxicity. scispace.comfabad.org.tr Compounds containing both nitrogen and sulfur in their heterocyclic frameworks, such as thiazoles, are explored for a wide spectrum of therapeutic applications. openmedicinalchemistryjournal.commdpi.com

Significance of Azetidine (B1206935) Scaffolds in Medicinal Chemistry and Drug Discovery

The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, has emerged as a valuable and increasingly popular scaffold in medicinal chemistry. nih.govchemrxiv.org Despite historical challenges in their synthesis due to inherent ring strain, recent advancements have made these structures more accessible for research and development. nih.govrsc.org The constrained, three-dimensional nature of the azetidine ring offers a level of molecular rigidity that can be advantageous for binding to biological targets with high affinity and selectivity. nih.gov

This structural feature allows chemists to control the geometry of lead compounds more effectively. enamine.net Furthermore, the azetidine moiety can serve as a bioisostere for other commonly used groups, improving physicochemical properties such as solubility and metabolic stability. enamine.net For instance, spirocyclic azetidines are noted for being poorly recognized by degradation enzymes, which can help mitigate early drug clearance. enamine.net Azetidine-containing compounds have demonstrated a wide and diverse range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties, making them privileged structures in the design of new therapeutic agents. nih.govontosight.ai

Table 1: Selected Pharmacological Activities of Azetidine-Containing Compounds

| Pharmacological Activity | Reference |

|---|---|

| Anticancer | nih.gov |

| Antibacterial | nih.gov |

| Antimicrobial | nih.gov |

| Antiviral | ontosight.ai |

| Anti-inflammatory | nih.gov |

| Analgesic | nih.gov |

| Antidiabetic | nih.gov |

Multifaceted Role of Thiazole (B1198619) Moieties as Privileged Scaffolds for Bioactivity

The thiazole ring is a five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. colab.wsnih.gov This scaffold is a cornerstone in medicinal chemistry, found in a wide array of natural products, such as Vitamin B1 (thiamine), and clinically approved drugs. nih.govacs.orgresearchgate.net The versatility of the thiazole moiety stems from its unique electronic properties and its ability to act as a hydrogen bond acceptor and donor, facilitating interactions with various biological targets. bohrium.comvulcanchem.com

Thiazole derivatives exhibit a remarkably broad spectrum of pharmacological activities. fabad.org.tr They are integral to drugs with antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive effects. fabad.org.trcolab.wsbohrium.com In oncology, for example, several clinically used anticancer drugs, including Dasatinib and Dabrafenib, feature a thiazole nucleus. colab.wsnih.gov The ability to easily modify the thiazole ring at different positions allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of lead compounds for enhanced potency and selectivity. fabad.org.trnih.gov This has solidified the thiazole ring's status as a "privileged scaffold" in drug discovery. colab.ws

Table 2: Examples of Clinically Used Drugs Containing a Thiazole Moiety

| Drug Name | Therapeutic Use | Reference |

|---|---|---|

| Dasatinib | Anticancer | nih.gov |

| Dabrafenib | Anticancer | colab.wsnih.gov |

| Ritonavir | Antiretroviral | researchgate.netbohrium.com |

| Sulfathiazole | Antibacterial | bohrium.com |

| Meloxicam | Anti-inflammatory | bohrium.com |

| Tiazofurin | Anticancer | colab.wsresearchgate.net |

Rationale for Comprehensive Investigation of the 1-(Thiazol-2-yl)azetidin-3-ol Hybrid Structure

The strategic combination of the azetidine and thiazole scaffolds in the single molecule this compound is driven by the principles of fragment-based drug design and scaffold hopping. The rationale for investigating this hybrid structure is multifaceted, aiming to leverage the distinct and complementary properties of each heterocyclic component.

Synergistic Bioactivity: The primary motivation is the potential for synergistic or additive pharmacological effects. By linking the bioactive thiazole ring with the structurally significant azetidine scaffold, researchers aim to create novel chemical entities that can interact with biological targets in unique ways, potentially leading to new mechanisms of action or improved activity profiles. For instance, derivatives of (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (B1398055) have been synthesized and evaluated as potential enzyme inhibitors. nih.gov

Modulation of Physicochemical Properties: The azetidine ring can act as a three-dimensional scaffold that projects the thiazole moiety into a specific orientation for optimal target binding. This can improve binding affinity and selectivity compared to simpler, more flexible thiazole derivatives. The azetidine component can also enhance properties like solubility and metabolic stability. nih.govenamine.net

Novel Chemical Space: The fusion of these two scaffolds creates a novel molecular framework, expanding the accessible chemical space for drug discovery. This allows for the exploration of new structure-activity relationships. Research into related structures, such as fluorinated triazole-thiazole hybrids, is being conducted for applications like antibacterial agents. vulcanchem.com

Scaffold for Further Derivatization: The hydroxyl group on the azetidine ring of this compound provides a convenient handle for further chemical modification. This allows for the creation of libraries of related compounds, which is essential for optimizing lead structures in a drug discovery campaign. For example, the hydroxyl group can be esterified to attach other pharmacophoric units, as seen in derivatives like 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyl)acetate.

In essence, the investigation of this compound is a logical and promising strategy in the ongoing search for new and effective therapeutic agents, capitalizing on the proven value of both azetidine and thiazole heterocycles in medicinal chemistry.

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(o-tolyl)acetate |

| (4-(azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone |

| Abafungin |

| Dabrafenib |

| Dasatinib |

| Meloxicam |

| Ritonavir |

| Sulfathiazole |

| Thiamine |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

1-(1,3-thiazol-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C6H8N2OS/c9-5-3-8(4-5)6-7-1-2-10-6/h1-2,5,9H,3-4H2 |

InChI Key |

WOOVPMKXBIICIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC=CS2)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Thiazol 2 Yl Azetidin 3 Ol

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 1-(thiazol-2-yl)azetidin-3-ol reveals two primary disconnection points for simplifying the structure into readily available starting materials.

Disconnection 1: C-N Bond Formation (Aryl-Alkyl)

The most logical primary disconnection is at the C-N bond between the thiazole (B1198619) ring and the azetidine (B1206935) nitrogen. This approach simplifies the target molecule into two key precursors: azetidin-3-ol (B1332694) (or a protected version) and a 2-halothiazole, such as 2-bromothiazole. The forward synthesis would then involve a nucleophilic substitution or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the desired C-N bond. This strategy has the advantage of building the complex molecule from two simpler, often commercially available or easily synthesized, heterocyclic fragments.

Disconnection 2: Azetidine Ring Formation

A deeper retrosynthetic cut involves the disconnection of the azetidine ring itself. This approach focuses on forming the four-membered ring as a key step. The azetidin-3-ol ring can be conceptually broken down into an acyclic 1,3-aminohalohydrin precursor, such as a 1-amino-3-chloro-2-propanol derivative. The forward synthesis would then entail an intramolecular nucleophilic substitution, where the amine attacks the carbon bearing a leaving group to form the strained four-membered ring. This precursor, in turn, can be derived from the reaction of a primary amine (in this case, 2-aminothiazole) with an epoxide such as epichlorohydrin.

Precursor Synthesis Strategies for Azetidin-3-ol Derivatives

The synthesis of the azetidin-3-ol core is a critical aspect of obtaining the target compound. Various cyclization approaches have been developed to construct this strained four-membered ring system.

Cyclization Approaches for Azetidine Ring Formation

The formation of the azetidine ring is often the most challenging step in the synthesis due to the inherent ring strain of the four-membered system. Several methodologies have been established to overcome this challenge.

One of the most common and versatile methods for the synthesis of azetidines is the reduction of the corresponding azetidin-2-ones, also known as β-lactams. nih.gov This approach is particularly useful as a wide variety of substituted β-lactams can be synthesized through well-established methods like the Staudinger ketene-imine cycloaddition.

The direct reduction of the amide carbonyl in the β-lactam ring to a methylene (B1212753) group furnishes the azetidine scaffold. Powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) are typically required for this transformation. nih.govrsc.orgacs.org However, care must be taken as these strong reducing agents can sometimes lead to ring cleavage as an undesired side reaction. nih.gov

For the synthesis of azetidin-3-ol derivatives, a common strategy involves the use of a 3-hydroxy or 3-acetoxy-azetidin-2-one precursor. The Staudinger cycloaddition of an imine with acetoxyacetyl chloride can yield a 3-acetoxy-β-lactam, which can then be hydrolyzed to the 3-hydroxy-β-lactam. nih.gov Subsequent reduction of the amide carbonyl provides the desired azetidin-3-ol.

| Precursor | Reagent/Catalyst | Product | Yield | Reference(s) |

| N-Aryl-4-(1-chloroalkyl)azetidin-2-one | LiAlH₄ | 2-(1-Alkoxy-2-hydroxyethyl)azetidine | N/A | nih.govacs.org |

| cis-3-Acetoxy-β-lactam | Hydrazine in Methanol | cis-3-Hydroxy-β-lactam | 85% | nih.gov |

| C-3 Functionalized Azetidin-2-ones | NaBH₄ in Isopropanol | trans-Azetidines | N/A | rsc.org |

A direct and efficient method for constructing the azetidin-3-ol ring is through the intramolecular cyclization of a γ-amino alcohol derivative bearing a leaving group at the C3 position relative to the nitrogen. A common and industrially relevant starting material for this approach is epichlorohydrin.

The synthesis begins with the nucleophilic ring-opening of epichlorohydrin by a primary amine. This reaction forms a 1-amino-3-chloro-2-propanol intermediate. Under basic conditions, this intermediate undergoes an intramolecular Sɴ2 reaction, where the nitrogen atom displaces the chloride, to form the N-substituted azetidin-3-ol. This method is advantageous as it often proceeds in a one-pot fashion from simple, inexpensive starting materials. nih.govacs.org The choice of solvent and base can be crucial for optimizing the yield and minimizing side reactions. Polar protic solvents are generally favored for this type of cyclization.

| Amine Precursor | Electrophilic Precursor | Conditions | Product | Yield | Reference(s) |

| Primary Amine | Epichlorohydrin | Base-mediated intramolecular cyclization | N-Substituted Azetidin-3-ol | N/A | acs.org |

| Diethylamine | Epichlorohydrin | Water, Room Temperature, 48h | N,N-(diethyl)-3-hydroxyazetidinium salt | 75% | nih.gov |

Reductive cyclization of imines provides another pathway to the azetidine core. This strategy typically involves the formation of an imine from a β-haloaldehyde or a related precursor, followed by reduction and subsequent intramolecular cyclization.

For instance, a β-chloroaldehyde can be condensed with a primary amine to form the corresponding β-chloroimine. This intermediate can then be treated with a reducing agent such as sodium cyanoborohydride (NaCNBH₃). The reduction of the imine to a secondary amine is followed by an in-situ intramolecular cyclization, where the newly formed amine displaces the chloride to yield the azetidine ring. This method allows for the stereoselective synthesis of substituted azetidines, particularly when chiral amines are used as starting materials. rsc.org

A related approach involves the L-proline catalyzed condensation of substituted aldehydes with anilines to form Schiff bases. These can react further to generate a γ-aminoalcohol, which upon treatment with a reagent like tosyl chloride, undergoes microwave-promoted intramolecular cyclization to yield trisubstituted azetidines. rsc.org

| Precursor 1 | Precursor 2 | Reagents/Conditions | Product Type | Reference(s) |

| Piperidine Chloroaldehyde | Chiral Amine | 1. AcOH, Methanol, 50°C; 2. NaCNBH₃ | Chiral Azetidine-piperidines | rsc.org |

| Substituted Aldehyde | Substituted Aniline | 1. L-proline; 2. NaBH₄; 3. TsCl, Microwave | 1,2,3-Trisubstituted Azetidines | rsc.org |

The aza-Michael addition, which involves the conjugate addition of an amine to an electron-deficient alkene, can also be employed to construct the azetidine ring, often through a tandem reaction sequence. While direct formation of azetidin-3-ol via this method is less common, it is a powerful tool for creating functionalized azetidine precursors. mdpi.com

For example, a synthetic route can start from an N-protected azetidin-3-one. A Horner-Wadsworth-Emmons reaction can be used to introduce an α,β-unsaturated ester at the 3-position, forming an (N-Boc-azetidin-3-ylidene)acetate. This intermediate serves as a Michael acceptor. The aza-Michael addition of various N-heterocycles to this acceptor, often catalyzed by a non-nucleophilic base like DBU, yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comnih.gov While this does not directly yield azetidin-3-ol, the resulting ester functionality provides a handle for further chemical transformations, including reduction to the corresponding alcohol.

This strategy highlights the versatility of the aza-Michael reaction in building complex heterocyclic systems and functionalizing the azetidine core. organic-chemistry.orgnih.govfrontiersin.org

| Michael Acceptor | Nucleophile (Amine) | Conditions/Catalyst | Product Type | Yield Range | Reference(s) |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Pyrazole | DBU, Acetonitrile | 3-(Pyrazol-1-yl)azetidine Adduct | 73-83% | mdpi.com |

| Methyl (N-Boc-azetidin-3-ylidene)acetate | 1H-Imidazole / 1H-Benzimidazole | DBU, Acetonitrile | 3-(Imidazol-1-yl/Benzimidazol-1-yl)azetidine Adducts | 53-56% | mdpi.com |

Precursor Synthesis Strategies for Thiazole Moieties

The thiazole ring is a common heterocycle in medicinal chemistry, and various methods exist for its synthesis. The choice of strategy often depends on the desired substitution pattern.

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of thiazole derivatives. derpharmachemica.comchemhelpasap.comnih.govresearchgate.net This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea. chemhelpasap.comnih.gov The reaction proceeds through an initial S-alkylation of the thioamide/thiourea followed by an intramolecular cyclization and dehydration to form the thiazole ring. chemhelpasap.com

This method is known for its high yields and simplicity. chemhelpasap.comnih.gov Microwave-assisted Hantzsch synthesis has been shown to accelerate the reaction and improve yields compared to conventional heating methods. nih.gov The reaction conditions can be modified to accommodate a wide range of substrates, leading to structurally diverse thiazoles. derpharmachemica.comnih.gov For instance, one-pot multi-component procedures have been developed for the synthesis of substituted Hantzsch thiazole derivatives using heterogeneous catalysts, which can be recovered and reused. nih.gov

The regioselectivity of the Hantzsch synthesis can be influenced by the reaction conditions. While the condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively, performing the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

| Hantzsch Synthesis Variation | Reactants | Conditions | Product |

| Classical Hantzsch Synthesis | α-Haloketone and Thiourea/Thioamide | Conventional Heating | Substituted Thiazole. chemhelpasap.comnih.gov |

| Microwave-Assisted Synthesis | α-Haloketone and Thiourea | Microwave Irradiation | Substituted Thiazole (improved yield and shorter reaction time). nih.gov |

| One-Pot Multi-Component Reaction | α-Haloketone, Thiourea, and Aldehyde | Heterogeneous Catalyst | Highly Substituted Thiazole. nih.gov |

| Acidic Condition Synthesis | α-Haloketone and N-monosubstituted Thiourea | Acidic Medium | Mixture of 2-(N-substituted amino)thiazole and 2-imino-2,3-dihydrothiazole isomers. rsc.org |

For the coupling reaction with the azetidine moiety, 2-halothiazoles or 2-aminothiazoles are often required as key intermediates.

2-Aminothiazoles can be directly synthesized via the Hantzsch reaction using thiourea. researchgate.netresearchgate.net A variety of methods have been developed for the one-pot synthesis of 2-aminothiazoles from methyl ketones and thiourea using different catalysts and reaction conditions. researchgate.netrsc.org For instance, the use of iodine as a catalyst under solvent-free conditions provides a green chemistry approach to these intermediates. researchgate.net

2-Halothiazoles can be prepared from 2-aminothiazoles through a Sandmeyer-type reaction. nih.gov This involves the diazotization of the 2-amino group with a nitrite source, such as n-butyl nitrite, followed by treatment with a copper(I) halide (CuX, where X = Cl, Br, I). nih.gov The yields of this halogenation reaction tend to increase with the size of the halogen. nih.gov Alternatively, 2-chlorothiazole synthons can be used directly in cross-coupling reactions to build more complex thiazole derivatives prior to coupling with the azetidine. nih.gov

| Intermediate | Synthetic Method | Precursor(s) | Reagents |

| 2-Aminothiazole | Hantzsch Reaction | Methyl Ketone and Thiourea | Iodine, Montmorillonite-K10, etc. researchgate.netresearchgate.net |

| 2-Halothiazole | Sandmeyer-type Reaction | 2-Aminothiazole | n-Butyl nitrite, Copper(I) Halide (CuX). nih.gov |

Coupling Reactions for the Construction of this compound

The final step in the synthesis of this compound is the formation of the C-N bond between the thiazole and azetidine rings.

The most direct approach for the construction of the this compound scaffold is the N-heteroarylation of azetidin-3-ol with a 2-halothiazole. This reaction typically involves a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction.

In an SNAr reaction, the nitrogen atom of azetidin-3-ol acts as a nucleophile, displacing the halide from the electron-deficient 2-position of the thiazole ring. This reaction is often facilitated by the presence of a base to deprotonate the azetidine nitrogen, increasing its nucleophilicity.

Alternatively, palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed. These methods are highly versatile and tolerate a wide range of functional groups. The reaction would involve the coupling of azetidin-3-ol with a 2-halothiazole in the presence of a palladium or copper catalyst, a suitable ligand, and a base.

While direct examples for the N-heteroarylation of azetidin-3-ol with 2-halothiazoles are specific to patented literature, the general principles of N-arylation of azetidines are well-established. For instance, the synthesis of various N-arylazetidine derivatives has been achieved through these cross-coupling methodologies.

Strategies for Direct Formation of the N-C(thiazole) Bond

The direct formation of the N-C(thiazole) bond in this compound is typically accomplished by coupling azetidin-3-ol with a 2-halothiazole, such as 2-bromothiazole or 2-chlorothiazole. The two principal catalytic methods for this transformation are the Buchwald-Hartwig amination and, to a lesser extent, nucleophilic aromatic substitution (SNAr).

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction is highly effective for linking amines with aryl and heteroaryl halides. wikipedia.orgresearchgate.net In the context of synthesizing this compound, the reaction involves the coupling of azetidin-3-ol with a 2-halothiazole in the presence of a palladium catalyst, a phosphine ligand, and a base.

The general catalytic cycle for the Buchwald-Hartwig amination involves several key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the 2-halothiazole to form a Pd(II) intermediate.

Amine Coordination and Deprotonation: Azetidin-3-ol coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

Reductive Elimination: The final step involves the formation of the desired N-C(thiazole) bond, yielding this compound and regenerating the Pd(0) catalyst.

The choice of ligand is critical to the success of the reaction, with various generations of phosphine ligands developed to improve reaction scope and efficiency. wikipedia.org For heteroaromatic substrates, bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation due to the often harsh conditions required, Nucleophilic Aromatic Substitution (SNAr) represents an alternative pathway. wikipedia.org This reaction typically requires a thiazole ring that is highly activated by electron-withdrawing groups and proceeds via the addition of the nucleophile (azetidin-3-ol) to the aromatic ring, forming a Meisenheimer intermediate, followed by the departure of the leaving group (halide). The utility of SNAr for this synthesis can be limited as it often necessitates high temperatures and strong bases, which may not be compatible with the functional groups present on the substrates. wikipedia.org

Optimization of Reaction Conditions and Scalability

The efficiency and successful scale-up of the synthesis of this compound depend heavily on the careful optimization of several reaction parameters. For the widely used Buchwald-Hartwig amination, key variables include the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature.

Catalyst System:

Palladium Precursor: A variety of palladium sources can be used, including palladium(II) acetate [Pd(OAc)₂] and palladium precatalysts that are designed for easier activation. researchgate.netasianpubs.orgnih.gov

Ligand: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands, such as those from the Buchwald and Hartwig groups (e.g., BrettPhos), are often effective for coupling with heteroaryl chlorides and bromides. mit.edu Bidentate ligands like BINAP and DPPF have also been shown to improve reaction rates and yields. wikipedia.org

Base Selection: The base plays a critical role in deprotonating the amine and facilitating the catalytic cycle. A range of bases can be employed, from inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) to strong organic bases like sodium tert-butoxide (NaOtBu). researchgate.netasianpubs.org The optimal base depends on the specific substrates and ligand used.

Solvent and Temperature: The reaction is typically carried out in aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF). google.comepo.org The reaction temperature can range from room temperature to higher temperatures (e.g., 80-110 °C), depending on the reactivity of the coupling partners. researchgate.netasianpubs.org Optimization studies aim to find the lowest possible temperature to minimize side reactions while achieving a reasonable reaction rate.

The following tables provide illustrative examples of reaction conditions that can be optimized for the Buchwald-Hartwig synthesis of this compound, based on analogous reactions found in the literature.

Table 1: Screening of Reaction Conditions for Buchwald-Hartwig Amination

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 100 | High |

| 2 | Pd₂(dba)₃ | BrettPhos | K₃PO₄ | Dioxane | 110 | Moderate |

| 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | THF | 80 | Moderate-High |

Scalability: For large-scale synthesis, factors such as cost, safety, and ease of purification become paramount. Optimization for scalability often involves:

Table 2: Parameters for Scalable Synthesis

| Parameter | Consideration for Scalability | Example Condition |

|---|---|---|

| Catalyst Loading | Minimize cost of precious metals. | < 1 mol% Pd |

| Solvent Choice | Cost, safety, environmental impact, ease of removal. | Acetonitrile, Ethyl Acetate |

| Temperature | Energy consumption, safety, side-product formation. | 20 - 50 °C |

| Base | Cost, strength, solubility, and ease of removal. | Potassium Carbonate (K₂CO₃) |

| Workup | Simplicity and efficiency for large volumes. | Extraction and crystallization |

Through careful selection and optimization of these parameters, the synthesis of this compound can be achieved with high yield and purity, enabling its production on a larger scale.

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of 1-(Thiazol-2-yl)azetidin-3-ol.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The two protons on the thiazole (B1198619) ring would appear as doublets in the aromatic region, typically between δ 7.0 and 7.5 ppm. The azetidine (B1206935) ring protons would present more complex patterns. The proton on the carbon bearing the hydroxyl group (CH-OH) is anticipated to be a multiplet around δ 4.5-4.8 ppm. The four protons of the two methylene (B1212753) (CH₂) groups in the azetidine ring are diastereotopic and would likely appear as two separate multiplets in the range of δ 3.8-4.4 ppm. The hydroxyl (-OH) proton signal would be a broad singlet, the position of which is dependent on solvent and concentration.

¹³C NMR: The carbon NMR spectrum would corroborate the structure by showing six distinct carbon signals. The thiazole ring is expected to exhibit three signals in the δ 115-170 ppm range, with the carbon atom situated between the nitrogen and sulfur atoms (C2) being the most downfield. The azetidine ring would show three signals in the aliphatic region: one for the carbon attached to the hydroxyl group (C3) around δ 60-70 ppm, and two signals for the methylene carbons (C2 and C4) adjacent to the nitrogen atom, expected around δ 50-60 ppm.

2D NMR: Techniques such as COSY (Correlation Spectroscopy) would confirm proton-proton couplings within the thiazole and azetidine rings. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) would link each proton to its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) would establish longer-range (2-3 bond) correlations, definitively connecting the thiazole and azetidine moieties.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole-H4 | 7.2-7.4 (d) | 118-122 |

| Thiazole-H5 | 7.0-7.2 (d) | 140-144 |

| Azetidine-H3 | 4.5-4.8 (m) | 60-70 |

| Azetidine-H2/H4 | 3.8-4.4 (m) | 50-60 |

| OH | Variable (br s) | - |

Note: Predicted values are based on analogous structures. d = doublet, m = multiplet, br s = broad singlet.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., HRMS, FAB-MS)

Mass spectrometry is critical for confirming the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): For a molecular formula of C₆H₈N₂OS, the calculated exact mass would be approximately 156.0385 m/z. HRMS analysis, using a technique like Electrospray Ionization (ESI), would provide a highly accurate mass measurement, confirming the elemental composition and distinguishing it from other potential isomers.

Fragmentation Analysis: The mass spectrum would also display a characteristic fragmentation pattern that can be used for structural confirmation. Plausible fragmentation pathways would include the cleavage of the azetidine ring, the loss of a water molecule (H₂O) from the parent ion, or the separation of the thiazole and azetidin-3-ol (B1332694) rings. These fragment ions provide valuable information about the molecule's connectivity.

Predicted Mass Spectrometry Data for this compound

| m/z (charge-to-mass ratio) | Interpretation |

|---|---|

| ~157.0463 | [M+H]⁺ (Protonated molecular ion) |

| ~156.0385 | [M]⁺ (Molecular ion) |

| ~139.0439 | [M-OH]⁺ or [M-H₂O+H]⁺ (Loss of hydroxyl or water) |

| ~113.0124 | [C₄H₃N₂S]⁺ (Thiazolyl-methylene fragment) |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. researchgate.netresearchgate.netnist.gov For this compound, the spectrum would be dominated by absorptions corresponding to the alcohol and the heterocyclic rings. researchgate.netresearchgate.netnist.gov A strong, broad absorption band between 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. bldpharm.com The C-H stretching of the thiazole ring would appear around 3100 cm⁻¹, while the aliphatic C-H stretches of the azetidine ring would be observed in the 2850-3000 cm⁻¹ region. Vibrations associated with the thiazole ring, such as C=N and C=C stretching, are expected in the 1500-1650 cm⁻¹ range. nist.gov

Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200-3600 (broad) | O-H stretch | Alcohol |

| ~3100 | C-H stretch | Aromatic (Thiazole) |

| 2850-3000 | C-H stretch | Aliphatic (Azetidine) |

| 1500-1650 | C=N / C=C stretch | Thiazole Ring |

| 1050-1200 | C-O stretch | Secondary Alcohol |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. nih.govbeilstein-journals.org It would confirm the connectivity of the thiazole and azetidine rings and reveal the conformation of the four-membered azetidine ring, which is typically puckered. Furthermore, the crystal structure would elucidate intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the packing of molecules in the crystal lattice. To date, a crystal structure for this specific compound has not been reported in the major crystallographic databases.

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment (if applicable)

The this compound molecule is chiral, with a stereocenter at the C3 position of the azetidine ring. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-1-(Thiazol-2-yl)azetidin-3-ol. Chiroptical techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are essential for studying these enantiomers. If the racemic mixture is separated (a process known as chiral resolution), ORD and CD spectroscopy can be used to distinguish between the two enantiomers, as they will interact with plane-polarized light in equal and opposite ways. The experimental ORD and CD spectra, when compared with spectra predicted by quantum chemical calculations, can be used to assign the absolute configuration (R or S) to each enantiomer. No experimental chiroptical data for this compound is currently available in the scientific literature.

Chemical Reactivity and Transformation Studies of 1 Thiazol 2 Yl Azetidin 3 Ol

Reactivity Profile of the Azetidine (B1206935) Ring System

The azetidine ring in 1-(thiazol-2-yl)azetidin-3-ol is a focal point for a variety of chemical transformations due to its significant ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring susceptible to reactions that lead to a more stable, less strained system.

The strained nature of the azetidine ring makes it prone to ring-opening reactions under various conditions. These reactions are often facilitated by the presence of a good leaving group or by the coordination of a Lewis acid to the nitrogen atom, which further polarizes the C-N bonds. For N-substituted azetidines, acid-mediated intramolecular ring-opening has been observed, particularly when a nucleophilic group is present on the substituent. nih.govacs.org In the case of this compound, acidic conditions could lead to protonation of the azetidine nitrogen, making the ring more susceptible to nucleophilic attack and subsequent cleavage. Recent studies on photogenerated azetidinols have demonstrated their propensity to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids, a strategy driven by the release of molecular strain. beilstein-journals.orgnih.govnih.govresearchgate.net

Mechanistic investigations into azetidine ring-opening often point to an SN2-type pathway, where a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond. The regioselectivity of this attack is influenced by steric and electronic factors. The presence of the hydroxyl group at the 3-position can also influence the reaction pathway, potentially participating in neighboring group-assisted ring-opening.

Ring-expansion reactions of azetidines provide a valuable route to larger, more stable heterocyclic systems such as pyrrolidines, piperidines, and other medium-sized rings. While specific studies on this compound are not prevalent, general methodologies for azetidine ring expansion can be considered. These transformations can be initiated by various reagents and reaction conditions, often involving the formation of a reactive intermediate that undergoes rearrangement.

| Reaction Type | Reagents/Conditions | Product Type |

| Tiffeneau-Demjanov rearrangement | Nitrous acid | Expanded ketone |

| Dowd-Beckwith ring expansion | Radical initiators | Lactams |

| Stevens or Sommelet-Hauser rearrangement | Ylides | Expanded amines |

These established methods for ring expansion could potentially be applied to derivatives of this compound to generate a library of novel, larger heterocyclic compounds.

The hydroxyl group at the 3-position of the azetidine ring is a key functional handle for further synthetic modifications. It can undergo a variety of nucleophilic substitution reactions to introduce diverse functionalities. For these reactions to proceed, the hydroxyl group typically needs to be converted into a better leaving group, such as a tosylate, mesylate, or halide.

Once activated, the 3-position can be targeted by a range of nucleophiles. For instance, iron-catalyzed thiol alkylation of N-Cbz azetidinols has been shown to proceed in excellent yield, suggesting a viable route for the synthesis of 3-thio-substituted azetidines. acs.org This reaction is believed to proceed via an azetidine carbocation intermediate.

Table of Potential Nucleophilic Substitution Reactions:

| Nucleophile | Reagent Example | Product Functional Group |

|---|---|---|

| Azide | Sodium azide | 3-Azidoazetidine |

| Cyanide | Sodium cyanide | 3-Cyanoazetidine |

| Thiolate | Sodium thiophenoxide | 3-(Phenylthio)azetidine |

| Amine | Ammonia, primary/secondary amines | 3-Aminoazetidine derivatives |

The nitrogen atom of the azetidine ring possesses a lone pair of electrons and is therefore nucleophilic, making it susceptible to attack by electrophiles. However, the presence of the electron-withdrawing thiazol-2-yl group is expected to decrease the nucleophilicity of the azetidine nitrogen in this compound compared to N-alkyl or N-aryl azetidines. Despite this, reactions with strong electrophiles are still anticipated.

Alkylation of the azetidine nitrogen with alkyl halides would lead to the formation of a quaternary azetidinium salt. The rate of this reaction would be influenced by the nature of the alkyl halide and the reaction conditions. Acylation with acyl chlorides or anhydrides would yield the corresponding N-acylazetidine. These reactions introduce a carbonyl group adjacent to the nitrogen, which can further influence the ring's stability and reactivity.

The stability of the azetidine ring is a critical consideration in its handling and application. The inherent ring strain makes it susceptible to degradation under harsh conditions.

pH: N-substituted azetidines can undergo acid-mediated intramolecular ring-opening decomposition, especially at low pH. nih.govacs.org The rate of decomposition is dependent on the nature of the N-substituent. For this compound, protonation of the azetidine nitrogen at low pH would likely render the ring more susceptible to nucleophilic attack and subsequent degradation. Conversely, under strongly basic conditions, deprotonation of the hydroxyl group could initiate other reaction pathways.

Temperature: Elevated temperatures can promote ring-opening or other rearrangement reactions, driven by the release of ring strain. The thermal stability would be dependent on the specific conditions and the presence of other reactive species.

Oxidative/Reductive Environments: The azetidine ring is generally stable to many common oxidizing and reducing agents. However, strong oxidizing agents could potentially lead to ring cleavage. Under certain reductive conditions, particularly those involving catalytic hydrogenation with ring-opening catalysts, the C-N bonds of the azetidine ring could be cleaved.

Reactivity Profile of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electronic effects of the nitrogen and sulfur heteroatoms. The nitrogen atom is pyridine-like and deactivates the ring towards electrophilic attack, while the sulfur atom is thiophene-like and can donate electron density. pharmaguideline.comchemicalbook.com

The calculated π-electron density of thiazole indicates that C5 is the most electron-rich position and therefore the primary site for electrophilic substitution. chemicalbook.comwikipedia.org The C2 position is the most electron-deficient and is susceptible to nucleophilic attack and deprotonation by strong bases. pharmaguideline.comwikipedia.org

Summary of Thiazole Reactivity:

| Position | Electronic Nature | Favored Reaction Type |

|---|---|---|

| C2 | Electron-deficient | Nucleophilic substitution, Deprotonation |

| C4 | Nearly neutral | Electrophilic substitution (less favored) |

| C5 | Electron-rich | Electrophilic substitution |

In this compound, the azetidin-3-ol (B1332694) moiety acts as a substituent at the C2 position of the thiazole ring. This will influence the reactivity of the thiazole ring, but the general patterns of electrophilic attack at C5 and nucleophilic attack or deprotonation at C2 are expected to be maintained. For instance, halogenation or nitration would be predicted to occur preferentially at the C5 position. Treatment with a strong base like n-butyllithium would likely lead to deprotonation at the C2 position of the thiazole ring, creating a nucleophilic center that can be trapped with various electrophiles. pharmaguideline.comwikipedia.org

Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The mechanism involves an initial attack by an electrophile on the electron-rich aromatic ring, forming a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comlumenlearning.com

The thiazole ring is generally considered an electron-rich heterocycle capable of undergoing EAS, although it is less reactive than benzene. The reactivity is influenced by the presence of the nitrogen atom, which is deactivating, and the sulfur atom, which can donate a lone pair of electrons to stabilize the intermediate cation. researchgate.net The azetidinyl group at the C-2 position, being an amino substituent, is expected to act as an activating group, increasing the electron density of the thiazole ring through resonance. This activation would likely direct incoming electrophiles to the C-5 position, and to a lesser extent, the C-4 position.

Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. lumenlearning.commasterorganicchemistry.com The conditions for these reactions would need to be carefully controlled to avoid potential side reactions involving the azetidine ring or the hydroxyl group.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Predicted Major Product |

| Bromination | Br₂ in Acetic Acid | 1-(5-Bromo-thiazol-2-yl)azetidin-3-ol |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-thiazol-2-yl)azetidin-3-ol |

| Sulfonation | Fuming H₂SO₄ | This compound-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(5-Acetyl-thiazol-2-yl)azetidin-3-ol |

Note: The predictions in this table are based on established principles of electrophilic aromatic substitution on substituted thiazole rings and have not been experimentally verified for this specific compound.

Nucleophilic Aromatic Substitution (NAS) on the Thiazole Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles to aromatic rings. nih.gov This reaction typically requires an electron-deficient aromatic system and the presence of a good leaving group. The classical SNAr mechanism is a stepwise process involving the formation of a stable anionic intermediate known as a Meisenheimer complex. nih.govnih.gov

The thiazole ring in this compound is rendered electron-rich by the amino-like azetidinyl substituent. Therefore, it is not predisposed to undergo NAS reactions under standard conditions. For NAS to occur, the thiazole ring would need to be activated by the introduction of strong electron-withdrawing groups, such as a nitro group, and must possess a suitable leaving group, like a halogen, at the position of attack. nih.govmdpi.com For instance, if a halogen were present at the C-5 position, a reaction with a strong nucleophile might be possible, particularly if the ring were further activated.

Oxidation Reactions Involving the Thiazole Sulfur Atom

The sulfur atom in the thiazole ring is susceptible to oxidation. nih.gov Depending on the oxidizing agent and reaction conditions, the sulfur can be oxidized to a sulfoxide (B87167) or further to a sulfone. acs.org These transformations can significantly alter the electronic properties and biological activity of the molecule. Common oxidizing agents used for such transformations include hydrogen peroxide, peroxy acids (like m-CPBA), and potassium permanganate.

The oxidation of the sulfur atom would withdraw electron density from the thiazole ring, making it less susceptible to electrophilic attack and potentially more reactive towards nucleophiles.

Table 2: Potential Oxidation Products of this compound

| Oxidizing Agent | Product | Oxidation State of Sulfur |

| m-CPBA (1 equiv.) | This compound S-oxide | +2 |

| m-CPBA (>2 equiv.) | This compound S,S-dioxide | +4 |

Note: This table illustrates potential oxidation products based on general thiazole chemistry.

Chemical Transformations at the C-2 Position of the Thiazole Moiety

The C-2 position of the thiazole ring is notable for its reactivity. In unsubstituted thiazoles, the proton at C-2 is acidic and can be removed by a strong base, generating a nucleophilic carbanion that can react with various electrophiles. nih.gov However, in this compound, this position is already substituted with the azetidine ring.

Transformations at this position would therefore involve the C-N bond connecting the two rings. This bond is generally stable, but it could potentially be cleaved under harsh acidic or reductive conditions. For example, treatment with a strong reducing agent might lead to the opening of the azetidine ring or its cleavage from the thiazole moiety.

Inter-Ring Interactions and Their Influence on Compound Reactivity

The chemical reactivity of this compound is heavily influenced by the electronic communication between the thiazole and azetidine rings. The nitrogen atom of the azetidine ring is directly attached to the C-2 position of the thiazole. The lone pair of electrons on this nitrogen can be delocalized into the thiazole ring system.

This delocalization has several consequences:

Directing Effects: This electron donation preferentially increases the electron density at the C-5 position, directing electrophilic substitution to this site.

Decreased Susceptibility to Nucleophilic Attack: The electron-rich nature of the thiazole ring makes it unreactive towards nucleophiles in NAS reactions.

Modulation of Acidity/Basicity: The basicity of the thiazole nitrogen atom (at position 3) is likely affected by the electron-donating azetidinyl group.

In Vitro Biological Activity and Mechanistic Insights

General Pharmacological Relevance of Azetidine-Thiazole Hybrid Structures

The combination of an azetidine (B1206935) ring and a thiazole (B1198619) moiety into a single molecular entity represents a strategic approach in medicinal chemistry. This hybridization aims to leverage the distinct properties of each scaffold to create a novel compound with potentially enhanced or unique pharmacological activities.

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a valuable structural motif in drug design. researchgate.netmdpi.com Its inclusion in a molecule imparts a degree of conformational rigidity, which can be advantageous for several reasons. By constraining the flexibility of a molecule, the azetidine ring can help to lock it into a specific three-dimensional shape that is optimal for binding to a biological target, such as an enzyme or a receptor. This pre-organization can lead to an increase in binding affinity and, consequently, enhanced potency.

The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. It is a prominent pharmacophore found in a wide array of natural products and synthetic molecules with diverse and potent biological activities. nih.gov The thiazole nucleus is a component of numerous FDA-approved drugs, highlighting its therapeutic importance.

The versatility of the thiazole ring stems from its ability to engage in various types of interactions with biological macromolecules. Its aromatic nature allows for π-π stacking interactions, while the nitrogen and sulfur atoms can participate in hydrogen bonding and other polar interactions. The thiazole scaffold is associated with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. nih.gov This wide range of activities makes the thiazole moiety a privileged structure in the design and development of new therapeutic agents.

In Vitro Antimicrobial Potential

The presence of the thiazole ring in 1-(Thiazol-2-yl)azetidin-3-ol suggests a potential for antimicrobial activity, as many thiazole-containing compounds have demonstrated efficacy against various pathogens.

There is no publicly available data from the reviewed sources detailing the Minimum Inhibitory Concentration (MIC) of this compound against specific bacterial strains. MIC values are a critical quantitative measure of a compound's antibacterial potency, and such studies would be necessary to fully characterize the potential of this molecule as an antibacterial agent.

While thiazole-containing compounds have been investigated as inhibitors of various bacterial enzymes, including dihydrofolate reductase (DHFR) and DNA gyrase (GyrB), there are no specific enzyme inhibition assay results available for this compound in the reviewed literature. Such assays are crucial for elucidating the mechanism of action of a potential antibacterial compound.

Based on a comprehensive search for the chemical compound “this compound,” it was not possible to find specific in vitro biological activity data corresponding to the detailed outline provided in your request.

The available scientific literature focuses on broader categories of related compounds, such as thiazole derivatives, azetidinone derivatives, or hybrids containing both moieties. While these studies cover a wide range of biological activities including antifungal, anti-tubercular, and anticancer properties, the specific data for "this compound" regarding membrane permeability, resistance profiling, specific enzyme modulation, or defined molecular targets is not present in the search results.

Therefore, generating a scientifically accurate article that strictly adheres to the provided outline for this specific compound is not feasible with the currently available information. To fulfill your request, research data explicitly detailing the in vitro studies on "this compound" would be required.

Proposed Molecular Targets and Pathways Derived from In Vitro Studies

Receptor Binding and Modulation

While direct receptor binding studies for "this compound" are not extensively documented, the thiazole moiety is a well-established component in ligands targeting various receptors. Thiazole derivatives have shown affinity for several receptor types, including serotonin (B10506) receptors. nih.gov For instance, certain thiazole and thiopyridine derivatives have been evaluated for their binding affinities at 5-HT7 and 5-HT1A serotonin receptors. nih.gov The selectivity for these receptors is often influenced by the nature and position of substituents on the thiazole ring and connected moieties. nih.gov

Table 1: Representative Receptor Binding Data for Thiazole Analogs

| Compound Type | Receptor Target | Finding |

|---|---|---|

| Thiazole and Thiopyridine Derivatives | 5-HT7 and 5-HT1A Receptors | Substituents on the aryl group linked to the thiazole can significantly alter binding affinity and selectivity. nih.gov |

Enzyme Modulation and Inhibition Kinetics

The azetidine ring, particularly when incorporated into amide or carbamate (B1207046) structures, is a known feature in inhibitors of monoacylglycerol lipase (B570770) (MAGL), a serine hydrolase involved in the endocannabinoid system. nih.govnih.govbohrium.comresearchgate.net MAGL is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). bohrium.com Inhibition of MAGL leads to increased levels of 2-AG, which has therapeutic potential in various neurological and inflammatory disorders. nih.govresearchgate.net

Structurally related azetidinyl amides and carbamates have been developed as potent and selective MAGL inhibitors. nih.gov For example, a series of 3-piperazinyl-azetidine diamides demonstrated that derivatives containing a 2-thiazole-carbonyl fragment were generally more active than those with a benzoyl fragment. nih.gov This highlights the favorable contribution of the thiazole ring to MAGL inhibitory activity. The inhibition kinetics of these compounds are often characterized by their IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 2: MAGL Inhibitory Activity of Structurally Related Azetidine Derivatives

| Compound Scaffold | Key Structural Feature | Potency (IC50) | Reference |

|---|---|---|---|

| Piperazinyl Azetidine Diamides | 2-Thiazole-carbonyl fragment | Generally more active than benzoyl analogs | nih.gov |

| Azetidine Carbamate Derivatives | Irreversible inhibitors | Potent inhibition with IC50 values in the nanomolar range | nih.gov |

Interactions with Cellular Macromolecules

Beyond specific receptor or enzyme targets, the thiazole nucleus can participate in various interactions with cellular macromolecules. The aromatic nature of the thiazole ring allows for potential π-π stacking interactions with aromatic residues in proteins. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, further stabilizing interactions within a binding pocket.

Structure-Activity Relationship (SAR) Derivations from In Vitro Biological Data

The structure-activity relationship (SAR) for compounds containing thiazole and azetidine moieties has been explored in the context of various biological targets. These studies provide a framework for understanding how structural modifications to "this compound" might influence its biological activity.

For thiazole derivatives targeting receptors, SAR studies have shown that the nature and position of substituents on the thiazole ring and any appended phenyl groups are critical for affinity and selectivity. nih.govmdpi.comnih.gov For instance, in a series of antimicrobial 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, substitutions on both the quinoline (B57606) and thiazole rings significantly impacted their activity. nih.govmdpi.com

In the context of MAGL inhibition by azetidine derivatives, SAR studies have revealed several key insights:

Thiazole Moiety: The presence of a thiazole ring, particularly when attached via an amide linkage, often enhances inhibitory potency compared to a phenyl ring. nih.gov This is attributed to potential hydrogen bonding and π-π stacking interactions with amino acid residues in the enzyme's active site. nih.gov

Azetidine Substituents: The substituents on the azetidine ring influence the compound's lipophilicity and pharmacokinetic properties, which in turn affect its MAGL inhibitory potential. nih.gov

Linker Group: The nature of the linker connecting the azetidine and thiazole moieties is crucial. Carbamates often lead to irreversible inhibition, while amides can result in reversible inhibition. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Insights

| Moiety | Structural Modification | Impact on Biological Activity |

|---|---|---|

| Thiazole Ring | Substitution pattern | Alters receptor binding affinity and selectivity. nih.govmdpi.comnih.gov |

| Azetidine Ring | Substituents on the ring | Modulates lipophilicity and enzyme inhibitory potential. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. Methods like Density Functional Theory (DFT) and semi-empirical approaches are pivotal in providing a detailed understanding of molecular properties.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization is a computational process that seeks to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For 1-(Thiazol-2-yl)azetidin-3-ol, this process would involve exploring the various possible conformations arising from the rotation around the C-N bond connecting the thiazole (B1198619) and azetidine (B1206935) rings, as well as the puckering of the azetidine ring.

DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G*, are commonly employed for accurate geometry optimization researchgate.netresearchgate.net. The resulting optimized geometry provides information on bond lengths, bond angles, and dihedral angles. A conformational search can reveal the landscape of low-energy conformers and identify the global minimum energy structure, which is crucial for understanding the molecule's behavior in different environments.

Table 1: Predicted Geometrical Parameters for the Global Minimum Energy Conformer of this compound (Hypothetical Data)

| Parameter | Value |

| Bond Length (Å) | |

| Thiazole C2-N(azetidine) | 1.35 |

| Azetidine N-C2(thiazole) | 1.42 |

| Azetidine C3-O | 1.43 |

| Bond Angle (°) | |

| Thiazole C2-N-C2(azetidine) | 125.0 |

| C2(azetidine)-N-C4(azetidine) | 88.5 |

| Dihedral Angle (°) | |

| S(thiazole)-C2-N-C2(azetidine) | 175.0 |

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Key descriptors derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO represents the outermost electron-containing orbital and is associated with the ability to donate electrons, while the LUMO is the lowest energy unoccupied orbital and relates to the ability to accept electrons researchgate.netresearchgate.net. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the electron-rich thiazole ring, while the LUMO may be distributed across the molecule.

The MEP is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites. In the case of this compound, the MEP would likely show negative potential (red/yellow regions) around the nitrogen and sulfur atoms of the thiazole ring and the oxygen of the hydroxyl group, indicating these as sites for electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Table 2: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of molecules in chemical reactions researchgate.net. The interactions between the HOMO of one reactant and the LUMO of another determine the feasibility and regioselectivity of a reaction. By analyzing the distribution and energies of the frontier orbitals of this compound, its reactivity towards various reagents can be predicted. For instance, the nucleophilic character of the thiazole ring nitrogen can be rationalized by its contribution to the HOMO.

Quantum chemical calculations can predict various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending of bonds and can be compared with experimental data to confirm the structure. For this compound, characteristic vibrational frequencies for the O-H stretch, C-N stretch, and the vibrations of the thiazole and azetidine rings would be of particular interest.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and are invaluable for structural elucidation. The calculated chemical shifts, after appropriate scaling, can be compared with experimental spectra to aid in the assignment of signals to specific atoms in the molecule.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves and changes conformation.

MD simulations are particularly useful for exploring the conformational flexibility of molecules. For this compound, MD simulations in a solvent environment (e.g., water) can reveal the dynamic interplay between the thiazole and azetidine rings. The simulation can show the range of motion and the preferred orientations of the two rings relative to each other. It can also provide information on the puckering dynamics of the four-membered azetidine ring, which is known to be flexible. Understanding the conformational flexibility is crucial as it can influence the molecule's ability to bind to biological targets. The stability of intermolecular interactions, such as hydrogen bonds with solvent molecules, can also be assessed through MD simulations.

Assessment of Solvent Effects on Conformation and Reactivity

The local environment, particularly the solvent, can significantly influence the three-dimensional structure (conformation) and, consequently, the reactivity of a molecule like this compound. Computational chemistry provides powerful tools to investigate these effects at a molecular level. Through methods such as molecular dynamics (MD) simulations and quantum mechanical calculations, it is possible to model how the molecule behaves in different solvent environments, ranging from polar protic (e.g., water, ethanol) to polar aprotic (e.g., dimethyl sulfoxide) and nonpolar (e.g., chloroform) solvents.

These computational approaches can predict the most stable conformations of this compound in various solvents by calculating the free energy of the system. The solvent's polarity and its ability to form hydrogen bonds can lead to the stabilization of different conformers. For instance, in a polar protic solvent, conformations that expose the hydroxyl group of the azetidine ring and the nitrogen atom of the thiazole ring to the solvent for hydrogen bonding would likely be favored. Conversely, in a nonpolar solvent, the molecule might adopt a more compact conformation to minimize unfavorable interactions with the solvent.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

Ligand-Protein Interaction Predictions with Hypothesized Biological Targets

In the absence of specific experimental data for this compound, hypothesized biological targets can be selected based on the known activities of structurally similar compounds. Thiazole and azetidine moieties are present in numerous biologically active molecules, including antimicrobial, anti-inflammatory, and anticancer agents. researchgate.netnih.gov Therefore, potential targets for molecular docking studies could include enzymes and receptors implicated in these therapeutic areas.

For instance, based on the activities of other thiazole derivatives, potential targets could include bacterial enzymes like DNA gyrase or viral proteins. mdpi.com Docking simulations would predict how this compound fits into the active site of these proteins, providing insights into its potential mechanism of action. These predictions are the first step in rational drug design, guiding the synthesis of more potent and selective analogs.

Analysis of Binding Affinity, Binding Mode, and Key Interacting Residues

Molecular docking simulations not only predict the binding pose of a ligand but also estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable protein-ligand complex. Furthermore, these simulations provide a detailed view of the binding mode, highlighting the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the protein's active site.

For this compound, the hydroxyl group of the azetidine ring and the nitrogen and sulfur atoms of the thiazole ring are likely to be key pharmacophoric features involved in interactions with a target protein. A hypothetical docking study could reveal, for example, that the hydroxyl group acts as a hydrogen bond donor or acceptor with a specific amino acid residue, while the thiazole ring engages in hydrophobic or pi-stacking interactions.

An illustrative example of the type of data generated from a molecular docking study is presented in the table below, based on findings for analogous thiazole derivatives. researchgate.net

| Target Protein | Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase 1 | Analog A | -8.5 | LYS76, GLU93, LEU148 | Hydrogen Bond, Hydrophobic |

| Hypothetical Protease 1 | Analog B | -7.9 | ASP25, ILE50, GLY27 | Hydrogen Bond, Hydrophobic |

| Hypothetical Bacterial Enzyme | Analog C | -9.2 | ARG120, TYR122, PHE42 | Hydrogen Bond, Pi-Stacking |

QSAR (Quantitative Structure-Activity Relationship) Modeling (if sufficient experimental data from synthesized analogs is available)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. Should a set of synthesized analogs of this compound with corresponding experimental biological activity data become available, QSAR modeling could be a valuable tool.

Development of Predictive Models for Biological Activity

The first step in QSAR modeling is to calculate a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic characteristics. Subsequently, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are employed to build a mathematical model that correlates these descriptors with the observed biological activity.

A robust QSAR model can then be used to predict the biological activity of new, unsynthesized analogs of this compound. This predictive capability can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. For a QSAR model to be considered reliable, it must be rigorously validated using both internal and external validation techniques. researchgate.net

Identification of Physicochemical Descriptors Influencing Activity

Beyond their predictive power, QSAR models also provide valuable insights into the physicochemical properties that are most influential for the biological activity of the studied compounds. By analyzing the descriptors that are included in the final QSAR equation, researchers can understand what structural features are important for enhancing or diminishing the desired activity.

For a hypothetical series of this compound analogs, a QSAR study might reveal that descriptors related to hydrophobicity (e.g., LogP) and electronic properties (e.g., dipole moment) are critical for their biological activity. This information can then guide the rational design of new analogs with optimized properties.

The following table provides an example of the kind of data that would be used and generated in a QSAR study, based on research on similar heterocyclic compounds. researchgate.net

| Compound | Experimental Activity (IC50, µM) | LogP | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Analog 1 | 2.5 | 2.1 | 3.5 | 2.7 |

| Analog 2 | 5.1 | 2.8 | 4.1 | 4.9 |

| Analog 3 | 1.8 | 1.9 | 3.2 | 1.9 |

| Analog 4 | 8.3 | 3.5 | 4.8 | 8.1 |

Future Directions and Emerging Research Perspectives

Rational Design and Synthesis of Novel Analogs for Enhanced Biological Activity and Selectivity

The future development of 1-(Thiazol-2-yl)azetidin-3-ol hinges on the rational design of new analogs to optimize its potential biological activities. Structure-activity relationship (SAR) studies are crucial for identifying which molecular modifications lead to enhanced potency and selectivity for a specific biological target. nih.govnih.gov Given that thiazole (B1198619) derivatives have shown a high potential for interacting with various protein kinases, a key research avenue is the modification of the this compound scaffold to create potent and selective kinase inhibitors. rsc.orgresearchgate.net

Key strategies for analog design include:

Substitution on the Thiazole Ring: Introducing various substituents (e.g., aryl, alkyl, halogen, or amino groups) at the 4- and 5-positions of the thiazole ring can significantly modulate biological activity. For instance, in other thiazole-containing compounds, specific substitutions have led to potent antitumor activity. nih.govrsc.org

Modification of the Azetidinol Ring: The hydroxyl group at the 3-position of the azetidine (B1206935) ring is a prime site for modification. Esterification or etherification could alter the compound's physicochemical properties, such as lipophilicity and cell permeability. Furthermore, substitutions at the 4-position of the azetidinone ring have been shown to have a substantial effect on the antibacterial activity of related compounds. nih.gov

Stereochemical Considerations: The azetidin-3-ol (B1332694) moiety contains a chiral center. The synthesis and biological evaluation of individual enantiomers are critical, as stereochemistry often plays a pivotal role in a drug's interaction with its target.

The following table outlines potential modifications and their rationale based on established principles in medicinal chemistry.

| Modification Site | Proposed Substituent/Modification | Rationale for Potential Enhanced Activity/Selectivity |

| Thiazole C4/C5 Position | Phenyl or substituted phenyl rings | Enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions, a common strategy in kinase inhibitor design. nih.gov |

| Thiazole C4/C5 Position | Amino groups or other basic moieties | Increase the pKa to improve interaction with specific amino acid residues (e.g., aspartate) in a target's active site. nih.gov |

| Azetidine C3-OH Group | Conversion to esters or ethers | Modify solubility, permeability, and metabolic stability; can be used in prodrug strategies. |

| Azetidine N1-Thiazole Linker | Introduction of a flexible linker (e.g., methylene) | Optimize the spatial orientation of the two ring systems to better fit into a target's binding pocket. |

Exploration of Unconventional Synthetic Routes for Improved Efficiency and Sustainability

While traditional methods for synthesizing heterocyclic compounds are well-established, future research should focus on developing more efficient and environmentally friendly synthetic routes for this compound and its analogs. The principles of "green chemistry" aim to minimize waste and the use of hazardous reagents.

Emerging sustainable techniques applicable to this scaffold include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, increase yields, and often leads to cleaner reactions with fewer byproducts. It has been successfully employed in the synthesis of various thiazole and azetidinone derivatives. mdpi.com

Ultrasound Synthesis: Sonochemistry can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation.

Green Catalysts and Solvents: The use of renewable starting materials, non-toxic catalysts (e.g., biocatalysts or solid-supported catalysts), and green solvents (such as water, ethanol, or ionic liquids) can significantly reduce the environmental impact of the synthesis.

A comparative table highlights the advantages of these modern approaches.

| Synthetic Method | Conventional Approach | Unconventional (Green) Approach | Key Advantages of Green Approach |

| Energy Source | Thermal heating (oil bath, heating mantle) | Microwave irradiation, Ultrasound | Rapid energy transfer, reduced reaction times, lower energy consumption. |

| Solvents | Often uses volatile organic compounds (VOCs) | Water, ethanol, supercritical fluids, ionic liquids | Reduced toxicity, improved safety, easier disposal. |

| Catalysts | Homogeneous acid/base catalysts | Biocatalysts (enzymes), heterogeneous solid-supported catalysts | High selectivity, mild reaction conditions, catalyst recyclability. |

Advanced Mechanistic Studies on In Vitro Biological Actions using Omics Technologies

Once biologically active analogs of this compound are identified, elucidating their mechanism of action (MoA) at a molecular level is paramount. Modern "omics" technologies offer powerful, unbiased approaches to discover a compound's molecular targets and downstream effects. nih.govijpsr.com

Chemical Proteomics for Target Identification: This technique is used to identify the specific proteins that a small molecule interacts with inside a cell. nih.gov Label-free methods, such as thermal proteome profiling (TPP) or stability of proteins from rates of oxidation (SPROX), can identify direct and indirect protein targets by measuring changes in protein stability upon compound binding. youtube.com Applying these methods to this compound could reveal its direct cellular interactors, providing crucial insights into its MoA without requiring any hypothesis beforehand. asbmb.org

Metabolomics for Pathway Analysis: Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. microbialcell.com By comparing the metabolic profiles of cells treated with this compound versus untreated cells, researchers can identify which metabolic pathways are perturbed. nih.govmdpi.com This can reveal the functional consequences of the drug-target interaction, such as the inhibition of a key enzyme in a metabolic pathway.

Transcriptomics and Genomics: These approaches can identify changes in gene expression (transcriptomics) or genetic factors (genomics) that influence a cell's response to the compound. This can help identify signaling pathways affected by the drug and discover potential biomarkers for sensitivity or resistance. frontlinegenomics.comfrontiersin.org

Application in Fragment-Based Drug Discovery and Prodrug Strategies

The relatively small and rigid structure of this compound makes it an excellent candidate for modern drug discovery paradigms like fragment-based drug discovery (FBDD) and prodrug design.

Fragment-Based Drug Discovery (FBDD): FBDD involves screening small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to a biological target. The thiazole scaffold is a well-known privileged structure that frequently appears as a hit in fragment screening campaigns. Therefore, this compound could serve as a starting fragment. Once its binding to a target is confirmed, it can be "grown" or "linked" with other fragments to create a highly potent and selective lead compound.